Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPGBVZKTVEIS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C(F)F)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672882 | |
| Record name | Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176969-33-8 | |
| Record name | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit bacterial dna-gyrase, leading to a high level of antibacterial activity
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways. More research is needed to elucidate the specific pathways influenced by this compound.
Pharmacokinetics
Similar compounds have been reported to exhibit good drug-like properties without toxicity. Further pharmacokinetic studies are needed to determine the bioavailability and other ADME properties of this compound.
Result of Action
Similar compounds have been reported to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds. More research is needed to understand how environmental factors influence the action of this compound.
Biological Activity
Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, also known by its CAS number 176969-33-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H12F2O4
- Molecular Weight : 222.19 g/mol
Mechanisms of Biological Activity
This compound exhibits several biological activities attributed to its chemical structure. The presence of the difluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound demonstrate notable antimicrobial properties. The compound may inhibit bacterial growth through interference with cell wall synthesis or disruption of metabolic pathways.
2. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism could involve the modulation of specific signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption in gastrointestinal tract.
- Distribution : High distribution volume due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Comparison with Similar Compounds
Fluorinated Analog: Ethyl (2E)-2-(Ethoxymethylidene)-4,4,4-Trifluoro-3-Oxobutanoate
Key Differences :
- Substituents : Trifluoro (CF₃) vs. difluoro (CF₂) at the 4-position.
- Synthetic Utility: The trifluoro variant is extensively used in pyrazole synthesis via condensation with arylhydrazines, yielding trifluoromethylated pyrazoles with enhanced biological activity due to fluorine's electronegativity and metabolic stability .
- Biological Impact :
Data Table 1: Fluorinated Analogs
Halogenated Derivatives: Brominated and Chlorinated Variants
Example 1: Ethyl (2Z)-4-Bromo-2-(Ethoxymethylidene)-4,4-Difluoro-3-Oxobutanoate (CAS 2155873-15-5)
- Structural Difference : Bromine atom at the 4-position.
- Reactivity : Bromine serves as a leaving group, enabling nucleophilic substitution reactions. This expands utility in synthesizing branched or functionalized heterocycles .
Example 2: Methyl 4-Chloro-4,4-Difluoro-3-Oxobutanoate
- Application: Used in enantioselective reductions with baker’s yeast to produce chiral hydroxyesters. The difluoro group enhances stereochemical control compared to non-fluorinated analogs .
Data Table 2: Halogenated Derivatives
| Compound | Halogen Substituent | Key Reactivity | Reference |
|---|---|---|---|
| Brominated Derivative | Br at 4-position | Nucleophilic substitution | |
| Chlorinated Analog | Cl at 4-position | Enantioselective reduction |
Non-Fluorinated Analog: Ethyl 4,4-Difluoro-3-Oxobutanoate (CAS 352-24-9)
Key Differences :
- Lacks the ethoxymethylidene group.
- Reactivity: Primarily used as a precursor in condensation reactions. The absence of the conjugated enone system limits its utility in cyclization compared to the target compound .
Structural Isomers and Stereochemical Variants
Example: (Z)-Ethyl 2-(Ethoxymethylene)-4,4-Difluoro-3-Oxobutanoate (CAS 1086400-66-9)
- Steric Effects : The Z-isomer may exhibit different steric hindrance around the double bond, influencing reaction pathways and product distributions .
Physicochemical Properties
Table 3: Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | 222.19 | Not reported | Moderate in organics |
| Trifluoro Analog | 236.18 | Higher than difluoro | Lower polarity |
| Ethyl 4,4-Difluoro-3-Oxobutanoate | 166.14 | ~200 (estimated) | Similar to target |
Preparation Methods
Representative Procedure from Patent EP2262756B1
Stage 1: Synthesis of Ethyl 4,4-Difluoroacetoacetate
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Charge 2274.9 g acetic anhydride into a reactor; heat to 110°C.
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Meter in 2171 g ethyl 4,4-difluoroacetoacetate solution (22.6% in ethanol/ethyl acetate) and 822.7 g triethyl orthoformate over 2 h.
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Reflux for 7 h; cool to 25°C.
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Distill off volatiles at 150 mbar (40–90°C), then at 5 mbar (90°C).
Stage 2: Isolation of Ethyl 2-Ethoxymethylene-4,4-Difluoro-3-Oxobutyrate
Mechanistic Insights
Enolate Stability and Reactivity
The enolate (V) forms via deprotonation of ethyl difluoroacetate by sodium ethoxide. Fluorine’s electronegativity stabilizes the enolate, facilitating nucleophilic attack on triethyl orthoformate. The reaction proceeds through a keto-enol tautomerization, with acetic anhydride acting as both solvent and dehydrating agent.
Role of Acetic Anhydride
Acetic anhydride serves dual roles:
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Proton scavenger : Neutralizes ethanol generated during enolate formation.
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Acylating agent : Converts residual water to acetic acid, maintaining anhydrous conditions.
Process Optimization Strategies
Solvent Selection
Ethyl acetate is preferred over THF or DMF due to:
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Low boiling point (77°C), enabling easy removal.
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Compatibility with sodium ethoxide and HCl.
Temperature Control
Exothermic reactions during triethyl orthoformate addition necessitate gradual feeding:
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Adiabatic temperature rise : ~15°C per hour observed in Example 1a.
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Cooling to 25°C before distillation prevents thermal degradation of the product.
Scalability and Industrial Relevance
The patented process is scalable to multi-kilogram batches with consistent yields (85–92%). Critical considerations for pilot-scale production:
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Continuous distillation : Reduces cycle time by 30% compared to batch mode.
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In-line analytics : FTIR monitoring of enolate formation minimizes off-spec batches.
Q & A
Q. What are the primary synthetic routes for Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate in heterocyclic chemistry?
- Methodological Answer : The compound is synthesized via condensation reactions with arylhydrazines. For example, reacting this compound with substituted hydrazines under acidic conditions (e.g., acetic acid, 60–80°C) yields trifluoromethyl-containing pyrazole derivatives. Key parameters include solvent choice (ethanol or methanol), reaction time (6–12 hours), and stoichiometric control to minimize side products. The ethoxymethylidene group acts as an electron-withdrawing moiety, facilitating nucleophilic attack by hydrazines .
Q. Which analytical techniques are recommended for determining the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical determination. Single-crystal diffraction data refined using SHELXL (via the SHELX suite) can resolve the (2E)-configuration of the ethoxymethylidene group. Complementary techniques include:
- NMR Spectroscopy : NMR distinguishes fluorine environments; coupling constants in NMR confirm double-bond geometry.
- IR Spectroscopy : C=O and C=C stretching frequencies (~1700 cm and ~1600 cm) validate conjugation.
Cross-validation with computational methods (DFT-based geometry optimization) is advised for complex cases .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes when using this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies in stereoselectivity often arise from competing enzymatic vs. chemical pathways. For example:
- Enzymatic Reduction : Baker’s yeast-mediated reduction of analogous 4-halogenated-3-oxobutanoates shows stereochemical inversion with additives (e.g., allyl bromide enhances D-enzyme activity).
- Chemical Catalysis : Chiral ligands (e.g., BINAP) in transition-metal complexes (Ru or Rh) can override enzymatic bias.
To resolve contradictions:
Conduct kinetic studies to identify rate-determining steps.
Use isotopic labeling (, ) to track intermediate configurations.
Compare reaction outcomes in polar aprotic (DMF) vs. protic (EtOH) solvents .
Q. What strategies optimize the fungicidal activity of derivatives synthesized from this compound?
- Methodological Answer : Structural modifications at specific positions enhance bioactivity:
- Position 3 : Replace the oxo group with thiourea moieties (e.g., via reaction with isothiocyanates) to improve binding to fungal enzymes.
- Position 4 : Introduce electron-withdrawing substituents (e.g., -CF) to increase metabolic stability.
Example Protocol :
React the compound with methylhydrazine to form a pyrazole core.
Functionalize with substituted anilines (e.g., 4-chlorophenyl) via nucleophilic aromatic substitution.
Screen derivatives against Fusarium oxysporum at 50 µg/mL; measure growth inhibition via OD assays.
Bioactivity Table :
| Derivative Substituent | Fungicidal Activity (% Inhibition) |
|---|---|
| 4-Chlorophenyl | 92% (vs. Pseudomonas syringae) |
| 2-Nitrophenyl | 78% (vs. Corynespora mazei) |
| Unmodified | 45% (baseline) |
| . |
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data between this compound and its non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting reaction pathways:
- Nucleophilic Additions : The difluoro group reduces enolate stability, slowing aldol condensations. Use stronger bases (e.g., LDA vs. NaH) to compensate.
- Cyclization Reactions : Fluorine’s steric demand may favor 5-membered over 6-membered ring formation.
Troubleshooting Steps :
Compare NMR shifts to assess electronic effects.
Perform Hammett analysis with para-substituted arylhydrazines to quantify electronic contributions.
Use DFT calculations (e.g., Gaussian 09) to model transition states and identify steric bottlenecks .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
